molecular formula C8H8ClN3OS B14591842 1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 61336-93-4

1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one

Katalognummer: B14591842
CAS-Nummer: 61336-93-4
Molekulargewicht: 229.69 g/mol
InChI-Schlüssel: QKUCJWGDHDGYCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that features a unique structure combining a chlorinated thiophene ring with an imidazolidinone moiety

Vorbereitungsmethoden

The synthesis of 1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with imidazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorinated thiophene ring, where nucleophiles can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(5-Chlorothiophen-2-yl)ethan-1-one: This compound features a similar chlorinated thiophene ring but lacks the imidazolidinone moiety.

    1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: This compound includes a dimethylamino group and a butenone structure, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the chlorinated thiophene ring with the imidazolidinone moiety, providing distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61336-93-4

Molekularformel

C8H8ClN3OS

Molekulargewicht

229.69 g/mol

IUPAC-Name

1-[(5-chlorothiophen-2-yl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C8H8ClN3OS/c9-7-2-1-6(14-7)5-11-12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13)

InChI-Schlüssel

QKUCJWGDHDGYCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)N=CC2=CC=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.